Molecular Property Differentiation: 2-Methyl vs. 2-Phenyl Benzimidazole-1-acetamide Scaffolds
The target compound's 2-methyl substitution produces a molecular weight approximately 75–80 Da lower than typical 2-phenyl benzimidazole-1-acetamide analogs reported by Sawant & Kawade (e.g., compound 3q: 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide, MW ~375.8 Da vs. target MW 265.31 Da) [1]. Computed LogP for the 2-methylbenzimidazole core is approximately 2.15 [2], whereas the 2-phenyl core is estimated to increase LogP by ≥1.5 units, substantially altering the drug-likeness profile. The target compound has one hydrogen bond donor (amide N–H) and three hydrogen bond acceptors (imidazole N, amide C=O), placing it within favorable limits for passive membrane permeability according to Lipinski's rule-of-five analysis.
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW 265.31 Da; core LogP ~2.15 (2-methylbenzimidazole fragment) |
| Comparator Or Baseline | 2-Phenyl benzimidazole-1-acetamide derivative (compound 3q): MW ~375.8 Da; estimated core LogP ≥3.6 |
| Quantified Difference | ΔMW ≈ −110 Da; ΔLogP (estimated) ≤ −1.5 units |
| Conditions | Calculated molecular properties; no experimental LogP for the intact target compound has been published |
Why This Matters
Lower molecular weight and controlled lipophilicity predict superior aqueous solubility and passive permeability compared to 2-phenyl congeners, positioning this compound favorably for oral bioavailability optimization in early drug discovery.
- [1] Sawant R, Kawade D. Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. Acta Pharm. 2011;61(3):353-361. View Source
- [2] Molbase. 2-Methylbenzimidazole (CAS 615-15-6): LogP 2.14600, PSA 24.06000. View Source
